3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol
Description
3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol is a fluorinated propargyl alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a terminal propargyl alcohol (-C≡C-CH2OH) group.
Properties
Molecular Formula |
C9H5F3O |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H5F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,3H2 |
InChI Key |
PVPHPJXBPSNEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol with key analogs in terms of structure, properties, and applications:
Key Findings from Comparative Analysis
Structural Impact on Reactivity: The propargyl alcohol group in the target compound introduces alkyne reactivity (e.g., click chemistry or Sonogashira coupling), distinguishing it from saturated analogs like 3-(2,4,5-Trifluorophenyl)-1-propanol . Fluorine substitution patterns (2,4,5 vs. 2,6-difluoro in ) influence electronic effects: the 2,4,5-trifluoro configuration enhances electron-withdrawing properties, stabilizing intermediates in synthesis .
Synthesis Challenges: 3-(2,4,5-Trifluorophenyl)-1-propanol (CymitQuimica) was discontinued, possibly due to difficulties in purification or stability issues common in fluorinated alcohols . Ethyl 3-(2,4,5-trifluorophenyl)propenoate employs Wittig reactions, suggesting that the target compound’s synthesis might require similar methodologies with propargyl reagents .
Physical Properties: 3-(2,4,5-Trifluorophenyl)-1-propanol has a higher molecular weight (190.16 g/mol) than the propargyl analog (estimated ~176.14 g/mol), reflecting differences in density and solubility .
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